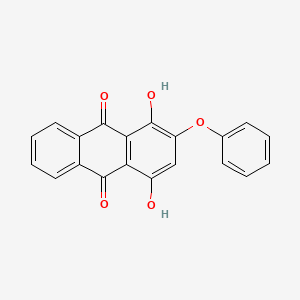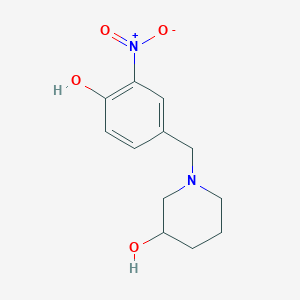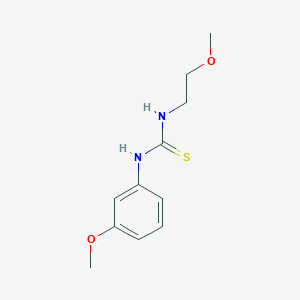
1,4-dihydroxy-2-phenoxyanthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-dihydroxy-2-phenoxyanthra-9,10-quinone” is a type of quinone, which is a class of organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . Quinones are ubiquitous in nature and are found in diverse natural products such as plants, bacteria, algae, and fungi . They play important roles in many enzymatic and physiological systems .
Molecular Structure Analysis
Quinone structures allow different substitution patterns, leading to hundreds of derivatives existing in nature, especially for anthraquinones . The parent structure is also referred to as 9,10-anthracenedione, anthradione, 9,10-anthrachinon, anthracene-9–10 quinone, 9,10-dihidro-9, or 10-dioxoanthracene . Unfortunately, specific molecular structure analysis for “this compound” was not found in the retrieved papers.Mécanisme D'action
Most of the quinone-based compounds, including “1,4-dihydroxy-2-phenoxyanthra-9,10-quinone”, inhibit cancer progression by targeting essential cellular proteins . They are known to inhibit cancer cell proliferation, invasion, migration, metastasis, induce cellular apoptosis and tumor angiogenesis, regulate the host immune response, and reverse tumor cell multidrug resistance .
Orientations Futures
The research endeavors towards new quinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new quinone-based compounds as promising anticancer agents . Future research on the expansion of anticancer therapeutics will benefit from a deeper understanding of quinones .
Propriétés
IUPAC Name |
1,4-dihydroxy-2-phenoxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-14-10-15(25-11-6-2-1-3-7-11)20(24)17-16(14)18(22)12-8-4-5-9-13(12)19(17)23/h1-10,21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVVRPJWXVQJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966924 |
Source


|
| Record name | 1,4-Dihydroxy-2-phenoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5249-37-6 |
Source


|
| Record name | 1,4-Dihydroxy-2-phenoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2-dichloro-3-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5080157.png)
![4-benzyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5080165.png)
![1-{2-[(4-bromophenyl)amino]-1-cyclohexen-1-yl}-2,2,2-trifluoroethanone](/img/structure/B5080168.png)
![7-(4-acetylphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5080173.png)


![2-benzyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5080212.png)
![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5080223.png)
![3,6-dimethyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5080230.png)
![5,5'-(1,4-phenylene)bis[2-(4-bromophenyl)-4-phenyl-1H-imidazole]](/img/structure/B5080234.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5080242.png)

![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5080255.png)
![4-{[benzyl(2-phenylethyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B5080268.png)
